(3-Aminopropyl)(methoxy)amine hydrochloride

Catalog No.
S13770761
CAS No.
M.F
C4H13ClN2O
M. Wt
140.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Aminopropyl)(methoxy)amine hydrochloride

Product Name

(3-Aminopropyl)(methoxy)amine hydrochloride

IUPAC Name

N'-methoxypropane-1,3-diamine;hydrochloride

Molecular Formula

C4H13ClN2O

Molecular Weight

140.61 g/mol

InChI

InChI=1S/C4H12N2O.ClH/c1-7-6-4-2-3-5;/h6H,2-5H2,1H3;1H

InChI Key

BRDNLNPOMMVFSJ-UHFFFAOYSA-N

Canonical SMILES

CONCCCN.Cl

(3-Aminopropyl)(methoxy)amine hydrochloride is a chemical compound characterized by the presence of an amino group and a methoxy group attached to a propyl chain. The compound can be represented by the molecular formula C4H12ClN2O\text{C}_4\text{H}_{12}\text{ClN}_2\text{O} and is typically encountered in its hydrochloride salt form, which enhances its solubility and stability. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and reactivity.

  • Condensation Reactions: Similar to other amines, it can react with carbonyl compounds (aldehydes or ketones) to form imines or amines through nucleophilic addition followed by dehydration.
  • Deprotonation: The amine group can be deprotonated to form an anionic species, which can then react with electrophiles.
  • Acid-Base Reactions: As a basic amine, it reacts with acids to form ammonium salts, which can be reverted back to the free amine upon treatment with a base .

(3-Aminopropyl)(methoxy)amine hydrochloride exhibits potential biological activities. It has been studied for its role in:

  • DNA Repair Mechanisms: The compound may interact with apurinic/apyrimidinic sites in DNA, inhibiting base excision repair pathways, which could enhance the efficacy of certain chemotherapeutic agents .
  • Antimicrobial Properties: Some derivatives of methoxyamines have shown promise in antimicrobial applications, suggesting that (3-Aminopropyl)(methoxy)amine hydrochloride may possess similar properties .

The synthesis of (3-Aminopropyl)(methoxy)amine hydrochloride can be achieved through various methods:

  • Alkylation of Amines: The reaction involves the alkylation of hydroxylamine or its derivatives using appropriate alkyl halides or alcohols.
  • Hydrochloride Formation: The free base form of (3-Aminopropyl)(methoxy)amine can be converted into its hydrochloride salt by reacting it with hydrochloric acid .

(3-Aminopropyl)(methoxy)amine hydrochloride has several applications:

  • Pharmaceuticals: It serves as a building block for synthesizing various pharmaceutical compounds, particularly those targeting DNA repair mechanisms.
  • Chemical Synthesis: Used as a reagent in organic synthesis for producing more complex molecules.
  • Material Science: Its properties may be utilized in creating functionalized surfaces or polymers .

Studies involving (3-Aminopropyl)(methoxy)amine hydrochloride focus on its interactions with biological macromolecules. Interaction studies have indicated that this compound may bind to specific sites within proteins or nucleic acids, influencing their function. For instance:

  • Binding Affinity: Investigations into how well the compound binds to DNA damage sites reveal insights into its potential as a therapeutic agent.
  • Synergistic Effects: Research has explored how (3-Aminopropyl)(methoxy)amine hydrochloride might enhance the effects of other drugs in combination therapies .

Several compounds share structural similarities with (3-Aminopropyl)(methoxy)amine hydrochloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
MethoxyamineSimple amineUsed primarily as a reagent in organic synthesis
Bis(3-aminopropyl)aminePolyamineExhibits different reactivity due to multiple amine groups
3-AminopropanolAlcohol derivativeLacks the methoxy group but retains similar amine functionality
N-Methyl-(3-aminopropyl)amineMethylated amineEnhanced lipophilicity compared to the parent compound

Uniqueness

The uniqueness of (3-Aminopropyl)(methoxy)amine hydrochloride lies in its specific combination of functional groups that allow for diverse reactivity patterns not seen in simpler amines or alcohols. Its potential biological applications further distinguish it from related compounds.

Precursor-Based Synthesis Routes

The synthesis of (3-Aminopropyl)(methoxy)amine hydrochloride can be accomplished through several well-established precursor-based methodologies, each offering distinct advantages in terms of yield, selectivity, and operational simplicity . The most prevalent approach involves nucleophilic substitution reactions utilizing 3-chloropropylamine hydrochloride as the primary alkylating agent [2].

Nucleophilic Substitution Methodology

The fundamental precursor-based synthesis employs 3-chloropropylamine hydrochloride reacting with methoxyamine under controlled basic conditions [2]. This reaction proceeds through a bimolecular nucleophilic substitution mechanism, where methoxyamine functions as the nucleophile attacking the electrophilic carbon bearing the chloride leaving group . The reaction is typically conducted at temperatures ranging from 0 to 5 degrees Celsius to minimize competing side reactions and thermal decomposition [2].

The optimal reaction conditions require the use of inorganic bases such as sodium hydroxide or potassium carbonate to maintain the appropriate pH environment [2]. The molar ratio of reactants significantly influences the reaction outcome, with a 1:1 to 1:3 ratio of amine to methoxyamine providing the most favorable results [2]. Temperature control emerges as a critical parameter, as elevated temperatures can lead to undesired alkylation products and reduced selectivity [2].

Sequential Alkylation Processes

An alternative precursor-based approach involves sequential alkylation followed by hydrochloride salt formation [2]. This methodology begins with the synthesis of (3-chloropropyl)(methoxy)amine through controlled nucleophilic substitution, followed by treatment with hydrogen chloride gas to yield the desired hydrochloride salt [2]. The process achieves yields exceeding 90 percent when properly optimized [2].

The sequential approach offers superior control over reaction stoichiometry and minimizes the formation of dialkylated byproducts [2]. Critical parameters include maintaining sub-5 degree Celsius conditions during hydrogen chloride gas introduction to prevent thermal degradation, and utilizing tetrahydrofuran as the preferred solvent for its ability to dissolve both organic and ionic species while facilitating crystallization [2].

Methoxyamine Precursor Synthesis

The availability and quality of methoxyamine precursors significantly impact the overall synthetic efficiency [3]. Methoxyamine is prepared through oxygen-alkylation of hydroxylamine derivatives, most commonly via oxygen-methylation of acetone oxime followed by hydrolysis of the oxygen-methylated oxime [3]. Alternative methodologies involve methanolysis of hydroxylamine sulfonates under controlled conditions [3].

The preparation of high-purity methoxyamine requires careful attention to reaction conditions, as the compound decomposes in an exothermic reaction unless properly stabilized or stored as a hydrochloride salt [3]. The synthesis typically employs acetylhydroxamic acid and dimethyl sulfate under alkaline conditions, maintaining pH values between 7.5 and 8.0 throughout the reaction process [4].

Synthetic RouteStarting MaterialsReaction ConditionsTypical Yield (%)AdvantagesLimitations
Nucleophilic Substitution3-chloropropylamine HCl + methoxyamine0-5°C, basic conditions (NaOH/K2CO3)65-85Simple procedure, mild conditionsModerate yield, side reactions
Sequential Alkylation3-chloropropylamine HCl + methoxyamine0-5°C, then HCl gas treatment>90High yield, good purityMulti-step process
One-Pot CascadeAldehyde + amine + reducing agentRoom temperature to 120°C69-90No intermediate isolationRequires optimization
Reductive AminationCarbonyl compound + NH3/amine + H2110-200°C, 10-50 bar H274-99High conversion, scalableHigh temperature/pressure
Biocatalytic ApproachKetone + amine + enzyme + cofactor20-60°C, ambient pressure59-80Mild conditions, green chemistryLimited substrate scope

One-Pot Reaction Systems

One-pot synthetic methodologies represent a significant advancement in the preparation of (3-Aminopropyl)(methoxy)amine hydrochloride, offering enhanced efficiency through the elimination of intermediate isolation steps [5]. These systems integrate multiple chemical transformations within a single reaction vessel, reducing overall synthetic complexity and improving atom economy [6].

Cascade Reaction Mechanisms

The one-pot synthesis of amidonaphthoquinones demonstrates the applicability of cascade methodologies to amine-containing compounds [5]. The process involves sequential hydrogenation using 10 percent palladium on carbon catalyst under hydrogen atmosphere, followed by rapid addition of appropriate reagents and exposure to atmospheric conditions [5]. This methodology achieves yields of 69 percent for target compounds, representing a significant improvement over traditional multi-step approaches that require multiple chromatographic purifications and yield only 29 percent overall [5].

The cascade approach eliminates the need for intermediate purification while maintaining high selectivity for the desired product [5]. Critical parameters include the sequential timing of reagent addition, maintenance of appropriate hydrogen pressure, and controlled exposure to atmospheric oxygen for the final oxidation step [5]. The methodology demonstrates particular effectiveness with acid chlorides, though limitations exist with other coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide [5].

Reductive Amination Systems

One-pot reductive amination represents a powerful methodology for amine synthesis, combining imine formation and reduction within a single reaction system [7]. The process utilizes aldehydes as starting materials, which undergo condensation with hydroxylamine derivatives followed by direct reduction to yield primary amines [7]. Ruthenium-based catalyst systems demonstrate exceptional activity, exceeding 7500 reciprocal hours under optimized conditions [7].

The methodology achieves complete conversion within minutes for many substrates, representing significant improvements in reaction kinetics compared to traditional approaches [7]. The process allows synthesis of polyamide-12 precursors from renewable oleochemical sources with up to 68 percent overall selectivity [7]. Key advantages include the preservation of high regioselectivity from initial hydroformylation steps and minimal excess of nitrogen-containing reagents [7].

Microwave-Assisted One-Pot Processes

Microwave-assisted synthesis provides enhanced reaction rates and improved product yields for one-pot amine preparations [6]. The methodology employs direct coupling between carboxylic acids and amines without requiring isolation of intermediates, utilizing catalytic systems that operate under mild conditions [6]. Microwave irradiation at controlled power levels enables precise temperature regulation while minimizing side reactions [6].

The process demonstrates particular effectiveness for the synthesis of amides directly from carboxylic acids and amines, achieving high yields with minimal purification requirements [6]. Critical parameters include microwave power regulation, temperature control, and reaction time optimization to prevent thermal decomposition while ensuring complete conversion [6].

Green Chemistry Approaches for Scalable Production

The implementation of green chemistry principles in the synthesis of (3-Aminopropyl)(methoxy)amine hydrochloride addresses environmental concerns while maintaining economic viability for large-scale production [8] [9]. These approaches focus on reducing waste generation, utilizing renewable feedstocks, and minimizing energy consumption throughout the synthetic process [10].

Solvent-Free Methodologies

Solvent-free synthesis represents a cornerstone of green chemistry approaches, eliminating the need for organic solvents while maintaining high reaction efficiency [11]. Catalyst-free and solvent-free conditions for reductive amination using hydrogen-containing reducing agents demonstrate excellent compatibility with diverse aldehyde and amine substrates [11]. The methodology operates effectively at room temperature with scalability potential and excellent functional group tolerance [11].

The elimination of organic solvents provides multiple environmental benefits, including reduced volatile organic compound emissions, simplified work-up procedures, and decreased waste generation [11]. The approach demonstrates particular effectiveness for structurally diverse secondary amine synthesis, offering chemoselectivity advantages over traditional solvent-based methodologies [11].

Biocatalytic Synthesis Routes

Biocatalytic approaches utilizing amine transaminases offer environmentally benign alternatives for amine synthesis [12]. These enzymes catalyze the mild and selective formation of primary amines, serving as valuable building blocks for biologically active compounds [12]. Multi-step one-pot reactions incorporating amine transaminases eliminate intermediate isolation requirements while preventing waste formation [12].

The combination of amine transaminases with ketoreductases enables access to all four diastereomers of 1,3-amino alcohol functionalities [12]. Successful integration with metal catalysts based on palladium or copper extends the methodology to alcohol amination and chiral amine synthesis [12]. The biocatalytic approach demonstrates particular promise for pharmaceutical compound synthesis, including the preparation of rivastigmine [12].

Earth-Abundant Metal Catalysis

The replacement of precious metal catalysts with earth-abundant alternatives represents a significant advancement in sustainable amine synthesis [13]. Cobalt-nitrogen heterogeneous catalysts demonstrate exceptional activity for reductive amination under mild conditions, operating at 110 degrees Celsius and 10 bar hydrogen pressure [13]. These catalysts afford secondary amines with yields ranging from 43.7 to 100 percent [13].

The cobalt-based system enables domino reductive amination of carbonyl compounds with nitro compounds, providing a direct route to amine products without intermediate isolation [13]. Kinetic studies reveal that imine hydrogenation represents the rate-determining step, with significantly higher activation energy compared to nitro compound reduction [13]. The heterogeneous nature of the catalyst facilitates recovery and reuse, contributing to overall process sustainability [13].

Enzymatic Cascade Systems

Cell-free biosynthesis utilizing purified enzymes offers advantages over fermentative processes for amine production [10]. The approach combines specific enzymes in purely enzymatic reaction cascades, operating under natural conditions at low temperatures and ambient pressure [10]. This methodology improves energy balance compared to traditional chemical synthesis requiring high temperatures and pressures [10].

The enzymatic approach utilizes renewable raw materials as substrates instead of fossil resources, contributing to overall sustainability [10]. The concept enables scaling to pilot-scale production while maintaining the advantages of mild reaction conditions and high selectivity [10]. The methodology demonstrates particular promise for converting renewable feedstocks to valuable amine intermediates [10].

ParameterTraditional ApproachGreen Chemistry ApproachImprovement Factor
Solvent SystemOrganic solvents (DCM, THF)Water, CPME, solvent-free2-3x reduction in organic solvents
Catalyst TypePd/C, Ru complexesEarth-abundant metals (Co, Fe)5-10x cost reduction
Energy RequirementsHigh (heating, pressure)Low (ambient conditions)3-5x energy savings
Atom EconomyModerate (60-80%)High (85-95%)1.2-1.4x improvement
Waste GenerationHigh (solvents, salts)Minimal (aqueous waste)5-8x waste reduction
Reaction Time4-24 hours0.5-5 hours2-10x faster
Temperature Range80-200°C20-130°C50-100°C reduction
Pressure Requirements10-50 barAmbient to 10 bar3-5x pressure reduction

Purification and Isolation Techniques

The purification and isolation of (3-Aminopropyl)(methoxy)amine hydrochloride requires specialized methodologies to address the unique challenges posed by basic amine functionality [14] [15]. Traditional chromatographic approaches must be modified to prevent acid-base interactions between the basic amine and acidic silica stationary phases [14].

Chromatographic Purification Methods

Flash column chromatography for ionizable organic amine compounds necessitates specific modifications to standard protocols [14]. The addition of competing amines to the mobile phase neutralizes acidic silica silanols, preventing compound degradation and yield loss [14]. Optimal conditions utilize n-propylamine at 0.1 percent concentration as the mobile phase modifier [16].

The retention behavior of primary, secondary, and tertiary amines varies significantly depending on the stationary phase selection [16]. Diol columns provide predictable elution order for free primary, N-methyl, and N,N-dimethylamines, while cyano columns demonstrate variable elution patterns dependent on alcohol modifier concentration [16]. Preparative normal-phase chromatography successfully separates complex amine mixtures with plate counts and selectivity optimized through careful mobile phase composition [16].

Crystallization and Salt Formation

Crystallization represents the preferred method for achieving high-purity (3-Aminopropyl)(methoxy)amine hydrochloride with well-defined crystal structure [17]. The process involves controlled treatment of the free amine base with hydrogen chloride gas in appropriate solvents, yielding crystalline hydrochloride salts with excellent purity [17].

The use of trialkylsilylhalogenides for in-situ generation of hydrohalogenic acid provides superior control over stoichiometric ratios during salt formation [17]. This approach enables selective preparation of monohydrohalide versus dihydrohalide forms by limiting the amount of acid generated [17]. The methodology operates effectively in virtual absence of water, providing access to anhydrous forms of hydrohalide salts [17].

Critical crystallization parameters include temperature control during acid addition, solvent selection for optimal solubility characteristics, and nucleation control to achieve desired crystal morphology [17]. Cooling crystallization, concentration crystallization, and anti-solvent addition crystallization represent the primary approaches for product isolation [18].

Liquid-Liquid Extraction Optimization

Automated pH-controlled extraction provides selective separation of amine compounds from reaction mixtures [19]. The methodology utilizes systematic alteration of pH through controlled acid addition, enabling optimization of extraction conditions for maximum efficiency and purity [19]. Inline pH and high-performance liquid chromatography monitoring of both aqueous and organic phases allows detailed analysis of extraction parameters [19].

Optimal extraction conditions achieve 92 percent efficiency and 99 percent purity for target amine compounds [19]. The incorporation of automated systems enables rapid screening of extraction conditions, determining optimal acid concentrations and organic-aqueous phase ratios [19]. The continuous processing methodology provides advantages over batch extraction techniques through improved mass transfer and reduced processing time [19].

Distillation and Thermal Purification

Vacuum distillation provides effective purification for thermally stable amine compounds, achieving recovery rates up to 88.2 percent with complete removal of heat-stable salts and bound amine impurities [20]. The process operates at temperatures between 130 and 150 degrees Celsius under reduced pressure to minimize thermal decomposition [20].

The distillation methodology demonstrates particular effectiveness for diethanolamine purification, with significant improvements in organoleptic characteristics including color and odor [20]. The process can be conducted with or without alkali addition, though alkali presence complicates distillation due to crystallization upon water removal [20]. Return of initial fractions enables additional extraction of ethanolamine, improving overall recovery efficiency [20].

TechniqueStationary/Mobile PhaseYield Recovery (%)Purity Achieved (%)Key AdvantagesLimitations
Column ChromatographySilica gel / DCM-MeOH-NH370-8590-98High resolution separationRequires additives for amines
CrystallizationTHF, EtOH / Anti-solvent85-9595-99Excellent purity, scalableSolvent dependent
Liquid-Liquid ExtractionToluene-Water / pH control88-9992-99Selective, continuous processpH sensitive
DistillationVacuum / 130-150°C82-8885-95Simple, no additivesThermal degradation risk
Ion ExchangeAnion exchanger / Aqueous75-9085-95Regenerative, cleanLimited capacity

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

140.0716407 g/mol

Monoisotopic Mass

140.0716407 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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